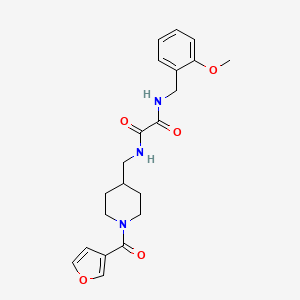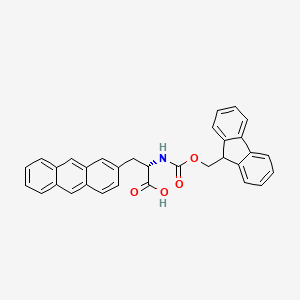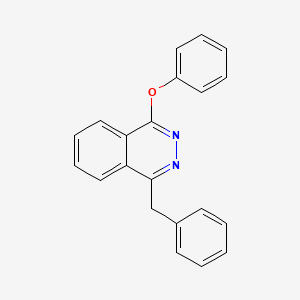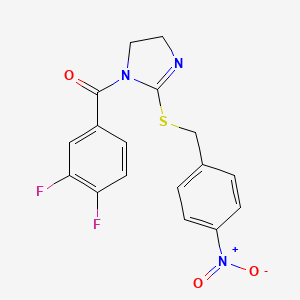
1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid (NTA) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NTA is a pyrazole derivative that contains a naphthalene and trifluoromethyl group, making it a unique and complex compound.
作用機序
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to inhibit the phosphorylation of Akt and ERK1/2, which are involved in cell survival and proliferation. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to inhibit the activation of NF-κB, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid inhibits the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines, which may have implications for the treatment of inflammatory diseases.
実験室実験の利点と制限
1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been shown to have potent biological activity at low concentrations. However, one limitation of 1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is that its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on 1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid. One area of research is to further elucidate its mechanism of action, which may lead to the development of more potent and selective compounds. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid could be studied for its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Finally, the development of 1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid analogs with improved pharmacological properties could lead to the development of new therapeutic agents.
合成法
1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid can be synthesized using a variety of methods. One method involves the reaction of 1-bromo-2-naphthol with trifluoroacetic acid to form 1-(naphthalen-1-ylmethyl)-2-(trifluoromethyl)benzene. This intermediate is then reacted with hydrazine hydrate and acetic acid to form 1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid. Another method involves the reaction of 1-(naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole with chloroacetic acid to form 1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid.
科学的研究の応用
1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. 1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)14-13(15(22)23)9-21(20-14)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGUUPHCHAKIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C(=N3)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2763478.png)

![N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2763481.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2763484.png)

![(2Z)-N-(4-chlorophenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2763486.png)

![4-(Difluoromethoxy)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2763489.png)


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2763494.png)

